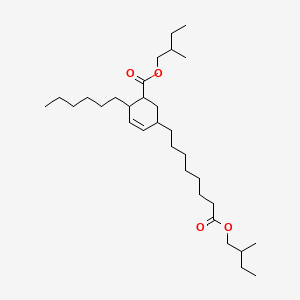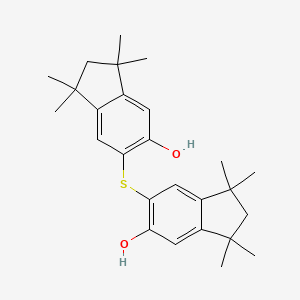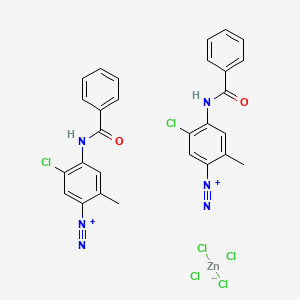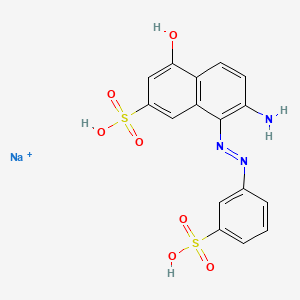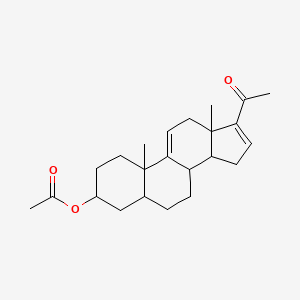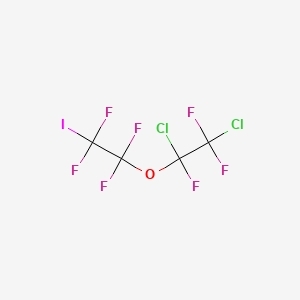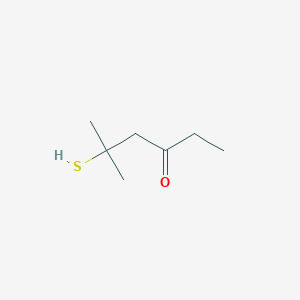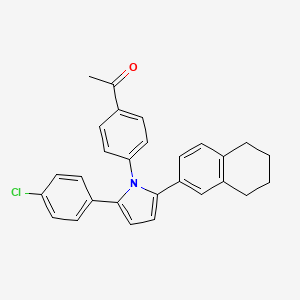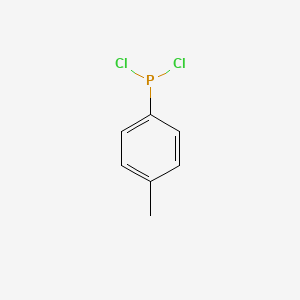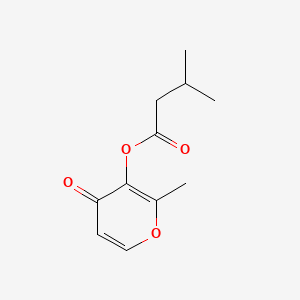
Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H42N4O6P2 and a molecular weight of 424.45 g/mol. It is known for its unique structure, which includes a dodecyl chain and bisphosphonate groups, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Dodecylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can modify the bisphosphonate groups.
Substitution: The dodecyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can introduce different functional groups into the dodecyl chain.
Aplicaciones Científicas De Investigación
Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biomolecule modifier.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes and receptors. The bisphosphonate groups can bind to metal ions and other biomolecules, influencing various biochemical pathways. This binding can modulate enzyme activity, cellular signaling, and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Triammonium hydrogen ((octylimino)bis(methylene))bisphosphonate
- Triammonium hydrogen ((hexadecylimino)bis(methylene))bisphosphonate
Uniqueness
Triammonium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is unique due to its specific dodecyl chain length, which imparts distinct physicochemical properties compared to its analogs with shorter or longer alkyl chains. This uniqueness makes it particularly suitable for applications requiring specific hydrophobicity and molecular interactions.
Propiedades
Número CAS |
94202-00-3 |
|---|---|
Fórmula molecular |
C14H42N4O6P2 |
Peso molecular |
424.45 g/mol |
Nombre IUPAC |
triazanium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C14H33NO6P2.3H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);3*1H3 |
Clave InChI |
JNLGOFDIHZYRPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


